AChE/MAO-IN-2
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Overview
Description
AChE/MAO-IN-2 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the breakdown of neurotransmitters in the brain. Acetylcholinesterase breaks down acetylcholine, while monoamine oxidase B breaks down dopamine and other monoamines. Inhibiting these enzymes can help increase the levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
The synthesis of AChE/MAO-IN-2 involves multiple steps, including the use of pyridoxine derivatives and click chemistry. The reaction conditions typically involve mild temperatures and the use of copper catalysts to facilitate the click reaction . Industrial production methods are still under development, but the focus is on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
AChE/MAO-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AChE/MAO-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and the development of new inhibitors. In biology, it is used to understand the role of acetylcholinesterase and monoamine oxidase B in neurotransmitter regulation. In medicine, it is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders. In industry, it is used in the development of new pharmaceuticals and as a tool for drug discovery .
Mechanism of Action
AChE/MAO-IN-2 exerts its effects by binding to the active sites of acetylcholinesterase and monoamine oxidase B, thereby inhibiting their activity. This leads to an increase in the levels of acetylcholine and dopamine in the brain, which helps improve cognitive function and reduce symptoms of neurodegenerative diseases. The molecular targets involved include the active sites of acetylcholinesterase and monoamine oxidase B, as well as various neurotransmitter pathways .
Comparison with Similar Compounds
AChE/MAO-IN-2 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are monoamine oxidase B inhibitors. this compound stands out due to its ability to inhibit both enzymes simultaneously, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-8-5-16(6-9-19)12-18-13-17-7-10-20(28-3)14-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12+ |
InChI Key |
UEOXDNCAAPDWIS-LDADJPATSA-N |
Isomeric SMILES |
CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |
Canonical SMILES |
CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
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